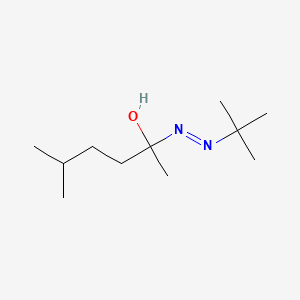

2-(tert-Butylazo)-5-methylhexan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64819-51-8 |

|---|---|

Molecular Formula |

C11H24N2O |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

2-(tert-butyldiazenyl)-5-methylhexan-2-ol |

InChI |

InChI=1S/C11H24N2O/c1-9(2)7-8-11(6,14)13-12-10(3,4)5/h9,14H,7-8H2,1-6H3 |

InChI Key |

MDDJNDDOPKOSPR-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(C)(N=NC(C)(C)C)O |

Canonical SMILES |

CC(C)CCC(C)(N=NC(C)(C)C)O |

Other CAS No. |

64819-51-8 |

Synonyms |

2-tert-butylazo-2-hydroxy-5-methylhexane BHMH |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 2-(tert-Butylazo)-5-methylhexan-2-ol: A Compound Undocumented in Public Scientific Literature

Researchers, scientists, and drug development professionals are constantly seeking information on novel chemical entities. This guide addresses the chemical properties, experimental protocols, and potential signaling pathways of 2-(tert-Butylazo)-5-methylhexan-2-ol. However, a comprehensive search of public scientific databases and literature reveals no specific data for this particular compound. This suggests that this compound may be a novel molecule, a compound with a different systematic name, or a proprietary substance not yet described in publicly accessible research.

Given the absence of specific data, this guide will instead provide a foundational understanding of the two key functional groups present in the named compound: the tert-butylazo group and the tertiary alcohol on a substituted hexane backbone . This information will offer researchers a framework for predicting its potential chemical behavior and for designing experiments to characterize this putative molecule.

Predicted Chemical Properties

The chemical properties of this compound can be inferred by examining its constituent parts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C11H24N2O | Based on structural components: tert-butyl group (C4H9), azo group (N2), 5-methylhexane backbone (C7H15), and a hydroxyl group (OH). |

| Molar Mass | Approximately 200.33 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a liquid at room temperature | Small, non-polar molecules with some hydrogen bonding capability are often liquids. |

| Boiling Point | Moderately high | The presence of a hydroxyl group allows for hydrogen bonding, increasing the boiling point relative to a non-hydroxylated analogue. The azo group may also contribute to polarity. |

| Solubility | Soluble in organic solvents, sparingly soluble in water | The hydrocarbon backbone suggests solubility in non-polar solvents. The hydroxyl and azo groups may impart slight water solubility. |

| Stability | Thermally and photolytically sensitive | Azo compounds are known to decompose upon heating or exposure to UV light to release nitrogen gas and form radicals. |

Reactivity and Potential Signaling Pathways

The primary chemical reactivity of this compound is expected to be dominated by the thermal or photochemical decomposition of the azo group. This process is a well-established method for generating free radicals.

Thermal Decomposition Pathway

The N=N double bond in the azo group is the weakest bond in the molecule. Upon heating, this bond can undergo homolytic cleavage, leading to the formation of a tert-butyl radical, a 5-methylhexan-2-oxy radical, and a molecule of nitrogen gas.

Caption: Predicted thermal or photochemical decomposition of this compound.

These generated radicals can then initiate a variety of chemical reactions, such as polymerization, or participate in radical-mediated signaling pathways in biological systems. The specific reactions would depend on the surrounding chemical environment.

Proposed Experimental Protocols

For researchers who may have synthesized or are planning to synthesize this compound, the following experimental protocols would be essential for its characterization.

Synthesis and Purification

A plausible synthetic route could involve the reaction of a suitable precursor, such as 2-chloro-5-methylhexan-2-ol, with tert-butylhydrazine, followed by oxidation.

Experimental Workflow for Synthesis and Purification:

Caption: A proposed workflow for the synthesis and purification of this compound.

Structural Characterization

Once purified, the structure of the compound would need to be confirmed using a suite of analytical techniques.

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the carbon-hydrogen framework, including the presence of the tert-butyl group, the methyl group, and the hexane backbone. |

| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the O-H stretch of the alcohol and potentially the N=N stretch of the azo group. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, which can provide further structural clues. |

| Elemental Analysis | Determination of the empirical formula to confirm the elemental composition. |

Conclusion

While no specific information on this compound is currently available in the public domain, its chemical properties and reactivity can be reasonably predicted based on the known chemistry of azo compounds and tertiary alcohols. The primary characteristic of this molecule is its expected ability to serve as a thermal or photochemical source of free radicals. Any investigation into this compound would first require its synthesis and rigorous characterization using standard analytical techniques. The protocols and predictive information provided in this guide offer a starting point for researchers interested in exploring the chemistry and potential applications of this novel molecule.

Technical Guide: Aliphatic Azo Compounds and their Role as Radical Initiators

Disclaimer: A thorough search for the specific chemical compound "2-(tert-Butylazo)-5-methylhexan-2-ol" did not yield a corresponding CAS number or any published technical data. This suggests that the compound is either not a well-documented chemical, may be known by a different name, or is a novel substance with limited public information.

Therefore, this guide will focus on the broader, yet closely related and highly relevant class of aliphatic azo compounds , which share the core functional group of the requested molecule. These compounds are of significant interest to researchers and drug development professionals, primarily for their role as radical initiators in various chemical transformations, including polymerization.

Introduction to Aliphatic Azo Compounds

Aliphatic azo compounds are organic molecules characterized by a R-N=N-R' functional group, where R and R' are alkyl groups. A key feature of these compounds is the relative instability of the carbon-nitrogen bonds flanking the azo group. Upon thermal or photochemical stimulation, these bonds undergo homolytic cleavage, releasing a molecule of nitrogen gas (N₂) and generating two carbon-centered radicals. This predictable and often clean decomposition makes them excellent initiators for radical chain reactions.

The rate of decomposition is highly dependent on the structure of the alkyl groups (R and R') and the temperature or wavelength of light used. The stability of the resulting radicals is a crucial factor; substituents that can stabilize a radical (e.g., through resonance or hyperconjugation) will lower the decomposition temperature.

Common Aliphatic Azo Initiators: A Data Summary

For ease of comparison, the following table summarizes key quantitative data for some of the most widely used aliphatic azo radical initiators.

| Compound Name | CAS Number | Molecular Formula | 10-Hour Half-Life Temperature (°C) | Molar Mass ( g/mol ) | Solubility |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 65 | 164.21 | Soluble in many organic solvents, insoluble in water. |

| 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) | 2094-98-6 | C₁₄H₁₆N₄ | 88 | 240.30 | Soluble in organic solvents. |

| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | 2997-92-4 | C₈H₁₈N₆·2HCl | 56 | 271.19 | Soluble in water, insoluble in many organic solvents. |

| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | 2638-94-0 | C₁₂H₁₆N₂O₄ | 69 | 280.27 | Soluble in water, methanol, acetone. |

Experimental Protocol: Free Radical Polymerization of Styrene using AIBN

This section provides a detailed methodology for a typical free-radical polymerization reaction initiated by an aliphatic azo compound.

Objective: To synthesize polystyrene from styrene monomer using AIBN as the radical initiator.

Materials:

-

Styrene monomer (freshly distilled to remove inhibitors)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous)

-

Methanol

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is clean and dry.

-

Reagent Preparation: In the round-bottom flask, combine 10.0 g of freshly distilled styrene with 20 mL of anhydrous toluene.

-

Initiator Addition: Weigh 0.10 g of AIBN and add it to the styrene-toluene mixture.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can inhibit the polymerization.

-

Reaction: While maintaining a gentle flow of the inert gas, begin stirring the mixture and heat it to 60-70°C using a heating mantle.

-

Polymerization: Continue the reaction at this temperature for 4-6 hours. The solution will become noticeably more viscous as the polymer forms.

-

Termination and Precipitation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of methanol while stirring vigorously. The polystyrene will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh methanol to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified polystyrene in a vacuum oven at 50-60°C until a constant weight is achieved.

Safety Precautions:

-

Styrene is flammable and a potential irritant. Handle in a well-ventilated fume hood.

-

AIBN is a solid that can decompose to release nitrogen gas and toxic fumes. Avoid heating the solid directly and handle with care.

-

Toluene and methanol are flammable and toxic. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

The following diagrams illustrate key concepts related to aliphatic azo initiators.

Caption: Mechanism of radical polymerization initiated by an azo compound.

Caption: Experimental workflow for azo-initiated polymerization.

Hypothetical Synthesis of 2-(tert-Butylazo)-5-methylhexan-2-ol: A Technical Guide

Disclaimer: The following technical guide details a hypothetical synthesis for 2-(tert-Butylazo)-5-methylhexan-2-ol. As of the latest literature review, no direct synthesis for this specific compound has been published. The proposed methodology is based on established chemical principles and analogous reactions for the synthesis of aliphatic azo compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and optimized with appropriate laboratory safety precautions.

Introduction

This compound is an aliphatic azo compound containing a tertiary alcohol functional group. While specific applications for this molecule are not documented in the public domain, aliphatic azo compounds are known to be sources of alkyl radicals upon thermal or photochemical decomposition. The presence of a hydroxyl group could offer sites for further functionalization or influence the compound's solubility and reactivity. This guide outlines a plausible two-step synthetic pathway for its preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process starting from commercially available 5-methyl-2-hexanone and tert-butylhydrazine hydrochloride. The first step is the formation of the corresponding hydrazone, followed by an in-situ oxidation to yield the target azo-alcohol.

Step 1: Hydrazone Formation

The initial step involves the condensation reaction between 5-methyl-2-hexanone and tert-butylhydrazine. This is a standard method for forming hydrazones from ketones and hydrazines.[1][2]

Step 2: Oxidation of Hydrazone to Azo Compound

The second step is the oxidation of the formed hydrazone to the final azo compound. Several methods are available for the oxidation of hydrazones to azo compounds.[3][4][5] A copper-catalyzed aerobic oxidation is proposed here as a mild and environmentally friendly approach.[3]

Experimental Protocols

Materials and Methods

-

5-methyl-2-hexanone (Reagent grade, ≥98%)

-

tert-Butylhydrazine hydrochloride (≥98%)

-

Sodium acetate (anhydrous, ≥99%)

-

Copper(II) acetate (≥98%)

-

Pyridine (anhydrous, 99.8%)

-

Methanol (anhydrous, 99.8%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Magnesium sulfate (anhydrous, ≥97%)

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment

Step 1: Synthesis of 5-methyl-2-hexanone tert-butylhydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-hexanone (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium acetate (1.2 eq) in methanol.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 5-methyl-2-hexanone tert-butylhydrazone, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

-

Dissolve the crude 5-methyl-2-hexanone tert-butylhydrazone (1.0 eq) in a mixture of dichloromethane and pyridine (10:1 v/v).

-

To this solution, add a catalytic amount of copper(II) acetate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air bubbler), for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the azo product.

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of EDTA to chelate the copper ions.

-

Separate the organic layer, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for the synthesis of azo compounds from hydrazones found in the literature. This data provides a reference for the expected outcome of the proposed synthesis.

| Starting Hydrazone | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzophenone hydrazone | MnO₂ | Chloroform | Reflux | 2 | 95 | |

| Acetophenone N,N-dimethylhydrazone | Peracetic acid | Acetic acid | 25 | 1 | 78 | [4] |

| Ethyl 2-(4-bromobenzylidene)hydrazinecarboxylate | Cu(OAc)₂/Pyridine/Air | DCM | Room Temp | 0.5 | 96 | [3] |

| Ethyl 2-benzylidenehydrazinecarboxylate | TsNIK (Iodamine-T) | DCM | Room Temp | 0.25 | 98 | [5] |

Mandatory Visualizations

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide presents a plausible and detailed hypothetical pathway for the synthesis of this compound. The proposed two-step route, involving hydrazone formation and subsequent copper-catalyzed aerobic oxidation, is based on well-established and reliable organic transformations. The provided experimental protocols and data from analogous reactions offer a solid starting point for any researcher or scientist aiming to synthesize this or structurally related aliphatic azo-alcohols. It is important to reiterate that this is a proposed synthesis and would require experimental validation and optimization.

References

Unraveling the Thermal Decomposition of 2-(tert-Butylazo)-5-methylhexan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic azo compounds are a class of molecules characterized by a -N=N- functional group flanked by alkyl chains. They are of significant interest in various chemical processes, most notably as thermal initiators for free-radical polymerization. The controlled generation of radicals upon thermal decomposition makes them valuable reagents in the synthesis of polymers and other organic molecules. This technical guide provides an in-depth analysis of the decomposition mechanism of a specific aliphatic azo compound, 2-(tert-Butylazo)-5-methylhexan-2-ol. Understanding the kinetics and pathways of its decomposition is crucial for its effective application and for ensuring safety in its handling and use.

Core Decomposition Mechanism

The thermal decomposition of this compound proceeds via a homolytic cleavage of the carbon-nitrogen bonds, liberating a molecule of nitrogen gas and generating two free radicals. This process is driven by the thermodynamic stability of dinitrogen. The overall reaction can be depicted as follows:

Caption: Homolytic cleavage of this compound.

The primary products of this unimolecular decomposition are the tert-butyl radical and the 5-methyl-2-hydroxyhexyl-2-yl radical. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and combination, leading to a complex mixture of final products.

Quantitative Decomposition Data

Table 1: Estimated Kinetic Parameters for the Decomposition of this compound

| Parameter | Estimated Value | Units | Notes |

| Activation Energy (Ea) | 120 - 150 | kJ/mol | Typical range for aliphatic azo compounds. |

| Pre-exponential Factor (A) | 10¹⁵ - 10¹⁷ | s⁻¹ | Reflects the vibrational frequencies of the C-N bonds. |

| Half-life (t₁/₂) at 80 °C | Minutes to Hours | - | Highly dependent on the specific substitution pattern. |

| Half-life (t₁/₂) at 100 °C | Seconds to Minutes | - | Decomposition rate increases significantly with temperature. |

Note: The values presented in this table are estimations based on analogous compounds and should be experimentally verified for precise applications.

Experimental Protocols for Studying Decomposition

The thermal decomposition of azo compounds like this compound can be investigated using a variety of analytical techniques. A general workflow for such a study is outlined below.

Caption: Workflow for studying azo compound decomposition.

Methodology for Product Identification via GC-MS

-

Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a high-boiling, inert solvent such as dodecane.

-

Thermolysis: The solution is heated in a sealed vial at a constant temperature (e.g., 100 °C) for a period sufficient to ensure complete decomposition (typically several half-lives).

-

Injection: A sample of the reaction mixture is injected into the gas chromatograph.

-

Separation: The volatile components of the mixture are separated on a capillary column (e.g., a non-polar stationary phase like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure elution of all products.

-

Detection and Identification: The separated components are detected by a mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the decomposition products.

Methodology for Kinetic Analysis via DSC

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.

-

Analysis: The sample is heated in the DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. The decomposition of the azo compound will result in an exothermic peak.

-

Kinetic Modeling: The data from multiple heating rates can be analyzed using isoconversional methods (e.g., Kissinger or Flynn-Wall-Ozawa) to determine the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction.

Conclusion

The thermal decomposition of this compound is a fundamental process that underpins its utility as a free-radical initiator. A thorough understanding of its decomposition mechanism, kinetics, and the resulting products is essential for optimizing its performance in chemical synthesis and for ensuring safe handling. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific characteristics of this and other aliphatic azo compounds. Future research should focus on obtaining precise experimental data for this compound to validate and refine the estimated parameters presented herein.

Thermal Stability of 2-(tert-Butylazo)-5-methylhexan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-(tert-Butylazo)-5-methylhexan-2-ol, a representative alkyl azo compound. Due to the limited publicly available experimental data for this specific molecule, this document outlines the expected thermal behavior and decomposition characteristics based on the known properties of analogous azo compounds. It details the standard experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), used to assess thermal stability. Furthermore, this guide presents illustrative data in a structured format and discusses potential thermal decomposition pathways and associated hazards. This information is critical for the safe handling, storage, and application of this and similar energetic compounds in research and development.

Introduction to the Thermal Stability of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', are a class of molecules known for their propensity to undergo thermal decomposition. This decomposition is an exothermic process that liberates nitrogen gas (N₂) and generates radical species. The thermal stability of an azo compound is a critical parameter that dictates its safe handling, storage conditions, and application, particularly in polymerization initiation and other chemical syntheses.

The stability of these compounds is significantly influenced by the nature of the alkyl or aryl substituents (R and R') attached to the azo group. Steric and electronic effects of these substituents can alter the energy barrier for the cleavage of the C-N bonds, thereby affecting the decomposition temperature. Azo compounds can pose significant thermal hazards, as rapid, uncontrolled decomposition can lead to a runaway reaction, pressure buildup, and potentially an explosion.[1][2] Therefore, a thorough understanding of the thermal stability and decomposition kinetics is paramount for any application.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound and other energetic materials is typically evaluated using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[3][4] For azo compounds, DSC is employed to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of the azo compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting thermogram is analyzed to determine key thermal events. An exothermic peak signifies the decomposition of the azo compound.

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time.[5] For azo compounds, TGA is used to determine the decomposition temperature range and to confirm the mass loss associated with the liberation of nitrogen gas and other volatile decomposition products.

Methodology:

-

A small sample (typically 5-10 mg) of the azo compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed onto the TGA's sensitive microbalance.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically inert).

-

The mass of the sample is continuously recorded as the temperature increases.

-

The resulting thermogram shows the percentage of mass loss versus temperature.

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Thermal Stability Data (Illustrative)

While specific experimental data for this compound is not available in the public domain, the following tables present expected ranges and comparative data from well-studied azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and various diazo compounds. This data serves as a reference for anticipating the thermal behavior of the target compound.

Table 1: Illustrative DSC Data for Azo Compounds

| Parameter | This compound (Expected Range) | AIBN (Reference)[6] | Diazo Compounds (Typical Range)[7] |

| Onset Temperature (Tonset) | 80 - 120 °C | ~103 °C | 75 - 160 °C |

| Peak Exotherm Temperature (Tpeak) | 100 - 140 °C | ~110 °C | Varies |

| Enthalpy of Decomposition (ΔHd) | -100 to -200 kJ/mol | -151 kJ/mol | -90 to -130 kJ/mol (without other energetic groups) |

Table 2: Illustrative TGA Data for Azo Compounds

| Parameter | This compound (Expected) | AIBN (Reference)[6] | Diazo Compounds (Reference)[7] |

| Decomposition Temperature Range | 90 - 150 °C | 100 - 130 °C | Varies, starts ~85 °C for some |

| Mass Loss (corresponding to N2) | ~14% | ~17% | ~14.7% (for ethyl (phenyl)diazoacetate) |

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a radical mechanism initiated by the homolytic cleavage of the C-N bonds. The primary step is the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process, to yield two radical intermediates.

Figure 3: Proposed thermal decomposition pathway.

The resulting tert-butyl radical and 2-hydroxy-5-methylhexan-2-yl radical can then undergo a variety of secondary reactions, including:

-

Recombination: The two radicals can combine to form a new C-C bond.

-

Disproportionation: A hydrogen atom can be transferred from one radical to another, resulting in an alkane and an alkene.

-

Solvent Interaction: The radicals can react with the solvent, if present, leading to the formation of other products.

The final product mixture can be complex and is dependent on the reaction conditions, such as temperature, pressure, and the presence of other chemical species.

Safety Considerations

Given the exothermic nature of the decomposition and the release of a gaseous product, the following safety precautions are essential when handling this compound and other azo compounds:

-

Avoid Heat and Ignition Sources: Store in a cool, dark place away from heat, sparks, and open flames.

-

Use in a Well-Ventilated Area: The decomposition releases nitrogen gas, which can displace oxygen in enclosed spaces.

-

Small-Scale Operations: When exploring the properties of a new azo compound, it is prudent to work with small quantities initially.

-

Pressure Relief: Reactions involving azo compounds should be conducted in equipment designed to handle potential pressure increases.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

While specific, validated thermal stability data for this compound is not currently available in peer-reviewed literature, this guide provides a framework for understanding its potential thermal behavior based on the well-established characteristics of other alkyl azo compounds. The experimental protocols of DSC and TGA are the industry standards for obtaining precise data on decomposition temperatures and enthalpies. Researchers, scientists, and drug development professionals must exercise caution and conduct thorough thermal hazard assessments before utilizing this or any energetic compound on a larger scale. The illustrative data and decomposition pathways presented herein serve as a valuable resource for preliminary risk assessment and experimental design.

References

- 1. Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guidance: Solubility of 2-(tert-Butylazo)-5-methylhexan-2-ol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(tert-Butylazo)-5-methylhexan-2-ol. A comprehensive search of available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its molecular structure and data from analogous compounds. Furthermore, it outlines a detailed, best-practice experimental protocol for determining the solubility of this compound in a laboratory setting. This guide is intended to provide a foundational understanding for researchers working with this compound and to facilitate the generation of precise solubility data.

Introduction to this compound

This compound, with the CAS Number 64819-51-8, is an organic molecule containing both an azo group (-N=N-) and a hydroxyl group (-OH)[1]. The presence of these functional groups, combined with its aliphatic hydrocarbon structure, suggests a nuanced solubility profile. The molecule possesses a molecular formula of C₁₁H₂₄N₂O and a molecular weight of 200.32 g/mol [1].

Qualitative Solubility Assessment

Due to the lack of specific experimental data for this compound, a qualitative prediction of its solubility can be inferred from its structural features and by examining related compounds.

The molecule has a tertiary alcohol group and a tert-butylazo group. The long alkyl chain (5-methylhexane) contributes to its nonpolar character, suggesting good solubility in nonpolar organic solvents. The presence of the hydroxyl and azo groups introduces some polarity, which may enable solubility in more polar organic solvents.

For context, structurally similar alcohols such as 2-methylhexan-2-ol are miscible with most organic solvents but are insoluble in water[2]. Similarly, 5-methylhexan-2-ol is noted for its good solubility, making it useful as an ingredient in coatings, cleaners, and solvent emulsifiers[3]. Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of common organic solvents.

Expected Solubility Trend (Qualitative):

-

High Solubility: Nonpolar and moderately polar aprotic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane).

-

Moderate to Low Solubility: Polar protic solvents (e.g., ethanol, methanol). The hydroxyl group can participate in hydrogen bonding, but the bulky hydrocarbon structure may limit miscibility.

-

Very Low to Insoluble: Water. The large nonpolar hydrocarbon portion of the molecule is expected to dominate its interaction with water, leading to poor aqueous solubility.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| e.g., Hexane | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in organic solvents using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and pass it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Safe Handling of 2-(tert-Butylazo)-5-methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(tert-Butylazo)-5-methylhexan-2-ol has been found in publicly available databases. This guide is a synthesized document based on the known hazards of its constituent functional groups: aliphatic azo compounds and tertiary alcohols. The information provided should be used as a preliminary safety reference and supplemented with professional toxicological assessment and experimental testing before handling this substance.

Executive Summary

This compound is an aliphatic azo compound. Aliphatic azo compounds are recognized for their potential thermal instability and ability to generate free radicals upon decomposition, which makes them useful as polymerization initiators. However, this reactivity also presents significant safety hazards, including the risk of explosion if not handled correctly. The tertiary alcohol functional group may also contribute to its overall toxicological profile. This guide provides a comprehensive overview of the potential hazards, recommended handling procedures, and emergency protocols for this compound, based on data from analogous chemical structures.

Predicted Physicochemical Information

| Property | 2-Methylhexan-2-ol | 5-Methylhexan-2-ol | tert-Butanol | Predicted this compound |

| CAS Number | 625-23-0 | 627-59-8 | 75-65-0 | Not Available |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₄H₁₀O | C₁₀H₂₂N₂O |

| Molecular Weight | 116.20 g/mol | 116.20 g/mol | 74.12 g/mol | ~186.30 g/mol |

| Boiling Point | 141-142 °C[1] | 148-150 °C[2] | 83 °C | Likely > 150 °C |

| Density | 0.812 g/mL at 25 °C[1] | 0.819 g/mL at 25 °C[2] | 0.783 g/mL | ~0.8-0.9 g/mL |

| Flash Point | Not Available | 115°F (46°C)[2] | 11 °C | Likely Flammable |

| Solubility | Insoluble in water[1] | Not specified | Soluble in water | Likely slightly soluble in water |

Hazard Identification and Classification

Based on the functional groups present, this compound is anticipated to have the following hazards:

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor. |

| Self-Reactive Substances | Type C or D | H242: Heating may cause a fire. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Hazard Signaling Pathway

Caption: Logical relationships of inherent hazards.

Experimental Protocols and Safe Handling

Due to the lack of specific experimental data for this compound, the following protocols are based on general procedures for handling similar hazardous substances.

General Handling and Storage

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

-

Keep containers tightly closed.

-

Store away from incompatible materials such as oxidizing agents.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid inhalation of vapors.

-

Use non-sparking tools.[4]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Emergency Response Workflow

Caption: First aid procedures for exposure.

Fire and Explosion Hazards

Aliphatic azo compounds can decompose exothermically upon heating, potentially leading to a fire or explosion.[5]

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Evacuate the area and fight the fire from a safe distance. Cool containers exposed to fire with water spray.

Fire Response Logic

Caption: Decision-making process for fire response.

Toxicological Information

Detailed toxicological studies on this compound are not available. The following information is inferred from related compounds.

-

tert-Butyl Compounds: Chronic exposure to tert-butanol has been associated with kidney and thyroid effects in animal studies.[6] It is also a central nervous system depressant.[7]

-

Azo Compounds: Some azo compounds can be metabolized to aromatic amines, which may have carcinogenic potential. While this is an aliphatic azo compound, caution is warranted.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or waterways. Waste material should be treated as hazardous.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to appropriate safety equipment before working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. Azo compound synthesis [organic-chemistry.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Azo compound - Wikipedia [en.wikipedia.org]

- 6. EXECUTIVE SUMMARY - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Potential Hazards of 2-(tert-Butylazo)-5-methylhexan-2-ol

This technical guide provides a comprehensive overview of the potential hazards associated with 2-(tert-Butylazo)-5-methylhexan-2-ol, drawing upon safety data for analogous chemical structures. The information is presented to facilitate risk assessment and the implementation of appropriate safety protocols in a research and development environment.

Physicochemical Properties and Inferred Hazards

Based on analogous compounds, this compound is anticipated to be a flammable liquid. The presence of the azo group (-N=N-) suggests potential for thermal instability and decomposition, possibly leading to the release of nitrogen gas and other hazardous byproducts.

Table 1: Physicochemical Properties of Analogous Compounds

| Property | tert-Butyl alcohol | 2-methyl-2-butanol |

| CAS Number | 75-65-0[1] | 75-85-4[2][3] |

| Molecular Formula | C4H10O | C5H12O[4] |

| Molecular Weight | 74.12 g/mol | 88.15 g/mol [4] |

| Appearance | Colorless liquid or solid[5] | Colorless flammable liquid[4] |

| Odor | Camphor-like[5] | Camphor-like[4] |

| Flash Point | - | 20 °C / 68 °F[3] |

| Autoignition Temperature | - | 435 °C / 815 °F[3] |

| Solubility | Miscible with water, ethanol, and ether[5] | Miscible with alcohol, ether, benzene, chloroform, glycerol, and oils[4] |

Toxicological Profile (Inferred)

The toxicological data for tert-Butyl alcohol and 2-methyl-2-butanol suggest that this compound may be harmful if inhaled or swallowed and could cause irritation to the skin, eyes, and respiratory system.

Table 2: Acute Toxicity Data of Analogous Compounds

| Compound | Route | Species | Value | Reference |

| 2-methyl-2-butanol | Oral | Rat | LD50: 1,000 mg/kg | [2] |

| 2-methyl-2-butanol | Inhalation | - | LC50/4 h: 11 mg/l (ATE) | [2] |

| tert-Butyl alcohol | Oral | Rat | LD50: 2,733 mg/kg | [6] |

Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on the data from analogous compounds, the following GHS classifications are likely to be relevant for this compound.

Table 3: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Inferred from |

| Flammable Liquids | Category 2[1][2][7] | tert-Butyl alcohol, 2-methyl-2-butanol |

| Acute Toxicity, Inhalation | Category 4[1][2][7] | tert-Butyl alcohol, 2-methyl-2-butanol |

| Acute Toxicity, Oral | Category 4 | 2-methyl-2-butanol[2] |

| Skin Corrosion/Irritation | Category 2 | 2-methyl-2-butanol[2] |

| Serious Eye Damage/Eye Irritation | Category 2A[1] | tert-Butyl alcohol |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation, Drowsiness or dizziness)[2][7] | tert-Butyl alcohol, 2-methyl-2-butanol |

Hazard Pictograms:

Hazard Statements:

-

H302+H332: Harmful if swallowed or if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H336: May cause drowsiness or dizziness.[7]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets of analogous compounds. Key precautions include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2][7][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P403+P235: Store in a well-ventilated place. Keep cool.

Experimental Protocols

Detailed experimental protocols for determining the hazard classifications of chemicals are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Key Experimental Methodologies (General Overview):

-

Flash Point Determination: Methods like the Tag Closed Cup Tester (ASTM D56) or Pensky-Martens Closed Cup Tester (ASTM D93) are used to determine the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Acute Oral Toxicity (LD50): Typically determined using OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals in a stepwise procedure.

-

Acute Inhalation Toxicity (LC50): OECD Test Guideline 403 (Acute Inhalation Toxicity) is a common method. It involves exposing animals to the substance at various concentrations for a defined period.

-

Skin and Eye Irritation: OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are the standard methods. These involve applying the substance to the skin or into the eye of an animal and observing the effects.

Visualizations

The following diagrams illustrate key conceptual frameworks for chemical hazard assessment and management.

Caption: Hazard identification and risk assessment workflow.

Caption: GHS hazard classification workflow.

Handling and Storage

Given its inferred flammability and potential toxicity, stringent safety measures are necessary when handling and storing this compound.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[2][3][7][8] Use explosion-proof electrical equipment.[2][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6][8] The container should be grounded and bonded to prevent static discharge.[6]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the azo group may impart thermal instability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.[3]

This guide is intended to provide a starting point for a comprehensive risk assessment. It is crucial to consult all available safety literature and to use professional judgment when working with any chemical, particularly one with limited specific hazard data.

References

- 1. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. Showing Compound 2-Methylpropan-2-ol132 (FDB006719) - FooDB [foodb.ca]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. cochise.edu [cochise.edu]

spectroscopic data for 2-(tert-Butylazo)-5-methylhexan-2-ol (NMR, IR, MS)

Introduction

Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This document provides a comprehensive overview of the expected spectroscopic data for a medium-chain alkyl alcohol, using 5-methylhexan-2-ol and 2-methylhexan-2-ol as exemplars.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for our example compounds.

Table 1: ¹H NMR Spectroscopic Data for 5-methylhexan-2-ol (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH-OH |

| ~1.7 | m | 1H | CH(CH₃)₂ |

| ~1.4 | m | 2H | CH₂ |

| ~1.2 | m | 2H | CH₂ |

| ~1.15 | d | 3H | CH₃-CH(OH) |

| ~0.9 | d | 6H | (CH₃)₂CH |

Table 2: ¹³C NMR Spectroscopic Data for 5-methylhexan-2-ol

| Chemical Shift (δ) ppm | Assignment |

| ~68.5 | CH-OH |

| ~46.5 | CH₂ |

| ~28.0 | CH(CH₃)₂ |

| ~23.0 | CH₂ |

| ~22.5 | CH₃ |

| ~22.0 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for an alcohol are presented below.

Table 3: IR Spectroscopic Data for 5-methylhexan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1120 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 5-methylhexan-2-ol

| m/z | Relative Intensity | Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Medium | [M - CH₃]⁺ |

| 83 | Medium | [M - CH₃ - H₂O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | Very High | [C₃H₇]⁺ (Base Peak) |

Experimental Protocols

NMR Spectroscopy

A sample of the analyte (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Methodological & Application

using 2-(tert-Butylazo)-5-methylhexan-2-ol as a radical initiator

Introduction to 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) as a Radical Initiator

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as V-65, is an oil-soluble azo compound widely used as a radical initiator in polymerization and other free-radical reactions.[1][2][3] Its primary advantage is its ability to generate free radicals at lower temperatures compared to other common initiators like azobisisobutyronitrile (AIBN).[2][4] This characteristic makes it suitable for polymerizations that require milder conditions.[2]

The decomposition of V-65 is a first-order reaction that proceeds via the homolytic cleavage of the carbon-nitrogen bonds, liberating a molecule of nitrogen gas and forming two identical 2,4-dimethylvaleronitrile radicals.[5] These radicals can then initiate the polymerization of various vinyl monomers.[5][6] A key feature of azo initiators is that their decomposition rates are largely unaffected by the solvent system, leading to predictable polymerization kinetics.[5]

Physicochemical and Decomposition Data

The following tables summarize the key properties and decomposition kinetics of V-65.

Table 1: General Properties of V-65

| Property | Value |

| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) |

| Synonyms | V-65, ADVN, AMVN, ABVN |

| CAS Number | 4419-11-8 |

| Molecular Formula | C₁₄H₂₄N₄ |

| Molecular Weight | 248.37 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 45-70 °C (with decomposition) |

| Solubility | Soluble in various organic solvents (toluene, methanol, acetone); insoluble in water.[2][4] |

| Self-Accelerating Decomposition Temperature (SADT) | 30 °C |

Table 2: Decomposition Kinetics of V-65

| Parameter | Value |

| 10-Hour Half-Life Temperature | 51 °C (in toluene) [2][4] |

| Activation Energy (Ea) | 117.8 kJ/mol |

| Frequency Factor (ln A) | 32.94 |

Table 3: Half-Life of V-65 at Various Temperatures

| Temperature (°C) | Half-Life (minutes) |

| 30 | 13,408 |

| 50 | 680 |

| 70 | 49 |

Experimental Protocols

General Protocol for Free Radical Polymerization of Vinyl Monomers

This protocol provides a general procedure for the polymerization of a vinyl monomer, such as styrene or methyl methacrylate, using V-65 as the initiator.

Materials:

-

Vinyl monomer (e.g., styrene, methyl methacrylate), inhibitor removed

-

V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile))

-

Anhydrous solvent (e.g., toluene, benzene)

-

Schlenk flask or similar reaction vessel with a condenser

-

Nitrogen or Argon source for inert atmosphere

-

Stirring plate and magnetic stir bar

-

Constant temperature oil bath

-

Precipitating solvent (e.g., methanol, hexane)

Procedure:

-

Monomer Preparation: Remove the inhibitor from the vinyl monomer by washing with an aqueous NaOH solution followed by distilled water, drying over an anhydrous salt (e.g., MgSO₄), and distilling under reduced pressure.

-

Reaction Setup: Assemble the Schlenk flask with a condenser and magnetic stir bar. Flame-dry the apparatus under vacuum and then flush with an inert gas (N₂ or Ar).

-

Reagent Addition: Under a positive flow of inert gas, add the desired amount of purified monomer and anhydrous solvent to the flask.

-

Initiator Addition: Weigh the required amount of V-65 and add it to the monomer solution. The concentration of the initiator will depend on the desired molecular weight of the polymer. A typical starting point is 0.1-1.0 mol% with respect to the monomer.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (typically between 50-70 °C for V-65). Stir the reaction mixture for the specified time.

-

Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Pour the viscous solution into a beaker containing a stirred, non-solvent (e.g., methanol for polystyrene) to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Caption: Workflow for a typical free-radical polymerization using V-65.

Decomposition Mechanism and Initiation Pathway

The thermal decomposition of V-65 initiates the polymerization process. The following diagram illustrates the key steps.

Caption: Radical formation and polymerization initiation pathway for V-65.

Safety and Handling

-

Storage: V-65 should be stored at temperatures below 15 °C to prevent decomposition.[2]

-

Hazards: V-65 is a flammable solid and can undergo self-accelerating decomposition if not stored correctly.[6][7][8] Heating may cause a fire.[6][7][8][9] It is also harmful if swallowed, inhaled, or absorbed through the skin.[6][8]

-

Personal Protective Equipment (PPE): Always handle V-65 in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Disposal: Dispose of V-65 and any contaminated materials in accordance with local, state, and federal regulations.

Applications

V-65 is a versatile initiator used in a variety of applications:

-

Polymer Synthesis: It is used in the synthesis of polymers such as polystyrene, poly(methyl methacrylate) (PMMA), and other acrylic resins.[1][5]

-

Low-Temperature Polymerization: Its lower decomposition temperature makes it ideal for polymerizing temperature-sensitive monomers or when milder reaction conditions are required.[1][2]

-

Organic Synthesis: The radicals generated from V-65 can be used to initiate a range of organic reactions beyond polymerization.

-

Material Science: V-65 is employed in the creation of specialized materials, including adhesives, coatings, and cross-linked elastomers.[10]

References

- 1. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]

- 2. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. specialchem.com [specialchem.com]

- 4. 4419-11-8・V-65, Azo Initiator・LB-V65-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]

- 6. Buy 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 [smolecule.com]

- 7. 2,2'-Azobis(2,4-dimethylvaleronitrile) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. 2,2'-Azobis(2,4-dimethylvaleronitrile) 4419-11-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. Buy 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 15545-97-8 [smolecule.com]

2-(tert-Butylazo)-5-methylhexan-2-ol in polymer synthesis

Application Notes and Protocols for Azo Initiators in Polymer Synthesis with Reference to 2-(tert-Butylazo)-5-methylhexan-2-ol

Disclaimer: Extensive literature searches did not yield specific experimental data or established applications for . The following application notes and protocols are based on the general principles of free-radical polymerization initiated by analogous azo compounds and are intended to serve as a general guide for researchers and scientists. It is highly recommended to conduct small-scale preliminary experiments to determine the optimal reaction conditions for any new initiating system.

Introduction to Azo Initiators in Polymer Synthesis

Azo compounds are a versatile class of molecules widely used as initiators in free-radical polymerization.[1][2] Their primary function is to thermally or photochemically decompose to generate free radicals, which in turn initiate the polymerization of monomers.[2] The decomposition process is characterized by the liberation of nitrogen gas, a thermodynamically stable molecule, which provides a strong driving force for the reaction.[3] Unlike peroxide initiators, the decomposition of azo initiators is less susceptible to induced decomposition, leading to more predictable reaction kinetics.[2]

The structure of the azo initiator plays a crucial role in determining its decomposition rate, initiation efficiency, and the properties of the resulting polymer. The stability of the generated radicals and their reactivity towards the monomer are key factors. For the hypothetical initiator, this compound, the decomposition would yield a tert-butyl radical and a 5-methylhexan-2-ol radical. The presence of a hydroxyl group on one of the initiating radicals could potentially be leveraged to synthesize polymers with functional end-groups.

Potential Applications of this compound

While specific applications for this compound are not documented, its structure suggests potential utility in several areas of polymer synthesis:

-

Functional Polymers: The hydroxyl group introduced at the chain end could be used for post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules.[4]

-

Block Copolymers: The functional end-group could be transformed into a new initiating site for a different type of polymerization, enabling the synthesis of block copolymers.[4]

-

Solution and Bulk Polymerization: As an organic-soluble initiator, it would likely be suitable for the polymerization of a wide range of vinyl monomers in solution or bulk.

Data Presentation: Properties of Common Azo Initiators

To provide a comparative context, the following table summarizes the properties of some commonly used azo initiators. The 10-hour half-life temperature is a critical parameter, indicating the temperature at which 50% of the initiator will have decomposed in 10 hours, and is a key factor in selecting an appropriate initiator for a given polymerization.

| Initiator Name | Abbreviation | 10-hour Half-life Temp. (°C) | Solubility | Primary Applications |

| 2,2'-Azobis(isobutyronitrile) | AIBN | 65 | Organic Solvents | General-purpose initiator for solution, bulk, and suspension polymerization of styrenes, acrylates, and methacrylates.[1] |

| 1,1'-Azobis(cyclohexanecarbonitrile) | ACCN | 88 | Organic Solvents | Higher temperature polymerizations, often used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[1] |

| 4,4'-Azobis(4-cyanovaleric acid) | ACVA | 69 | Water, Alcohols | Emulsion and solution polymerization in aqueous media; allows for the introduction of carboxylic acid end-groups.[4] |

| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | V-50 | 56 | Water | Aqueous phase polymerization, particularly for monomers like acrylamide and acrylic acid. |

Experimental Protocols

The following are generalized protocols for free-radical polymerization using a hypothetical organic-soluble azo initiator like this compound. Safety Precaution: Azo compounds can be thermally unstable and should be stored and handled according to the manufacturer's safety data sheet. Polymerizations should be conducted in a well-ventilated fume hood.

Protocol 4.1: Solution Polymerization of Styrene

Objective: To synthesize polystyrene in a toluene solution.

Materials:

-

Styrene (freshly distilled to remove inhibitor)

-

This compound (hypothetical initiator)

-

Toluene (anhydrous)

-

Nitrogen gas (for inert atmosphere)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel with a condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere manifold (e.g., Schlenk line)

Procedure:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10 g, 96 mmol) and toluene (e.g., 40 mL).

-

Add the desired amount of this compound (e.g., 0.1 g, assuming a molecular weight and desired monomer-to-initiator ratio).

-

Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen.

-

Place the flask in a preheated oil bath at a temperature appropriate for the initiator's decomposition (a starting point could be 70-90°C, to be determined experimentally).

-

Stir the reaction mixture for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

-

To terminate the reaction, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.

-

Collect the precipitated polystyrene by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Protocol 4.2: Bulk Polymerization of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) without a solvent.

Materials:

-

Methyl methacrylate (MMA) (freshly distilled to remove inhibitor)

-

This compound (hypothetical initiator)

-

Nitrogen gas

-

Methanol (for precipitation)

-

Reaction tube or vial with a sealable cap

-

Heating block or oil bath

Procedure:

-

In a reaction tube, combine MMA (e.g., 5 g, 50 mmol) and this compound (concentration to be optimized, typically 0.1-1 mol% relative to the monomer).

-

Seal the tube and deoxygenate the mixture by bubbling nitrogen through it for 15-20 minutes or by freeze-pump-thaw cycles.

-

Place the sealed tube in a heating block or oil bath set to the desired polymerization temperature.

-

Allow the polymerization to proceed. The reaction is often highly exothermic and can lead to a significant increase in viscosity (the Trommsdorff-Norrish effect). Careful temperature control is crucial.

-

After the desired time, or when the desired conversion is reached, cool the reaction to stop the polymerization.

-

Dissolve the resulting solid polymer in a suitable solvent (e.g., acetone or tetrahydrofuran).

-

Precipitate the polymer in an excess of a non-solvent like methanol.

-

Filter, wash, and dry the polymer as described in Protocol 4.1.

Visualizations

Caption: Chemical structure of this compound.

Caption: General pathway for free-radical polymerization initiated by an azo compound.

Caption: Experimental workflow for a typical solution polymerization.

References

- 1. Synthesis and performance of novel azo initiators with special reference to emulsion polymerisation | London Met Repository [repository.londonmet.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Application examples of Azo initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 4. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Free Radical Polymerization using 2-(tert-Butylazo)-5-methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the use of 2-(tert-Butylazo)-5-methylhexan-2-ol as a free radical initiator in polymer synthesis. Due to the limited availability of specific experimental data for this particular azo initiator, the following protocols and data are based on the general principles of free radical polymerization and the known properties of analogous aliphatic azo compounds.[1][2][3][4] Researchers should consider this document a starting point and may need to optimize conditions for their specific monomer and application.

Introduction to this compound as a Radical Initiator

This compound is an aliphatic azo compound designed to thermally decompose and generate free radicals, which can initiate polymerization of various vinyl monomers.[3][5] The general mechanism involves the thermally induced cleavage of the carbon-nitrogen bonds of the azo group, releasing a molecule of nitrogen gas and two carbon-centered radicals. These radicals then react with monomer units to start the polymerization chain reaction.[3][4][5]

The presence of a hydroxyl group in the structure of this compound may influence its solubility in different solvents and could potentially be used for post-polymerization modification of the resulting polymer chains.

General Characteristics and Handling

-

Appearance: White to off-white crystalline solid or powder.

-

Solubility: Likely soluble in a range of organic solvents such as toluene, benzene, and tetrahydrofuran (THF). The hydroxyl group may impart some solubility in more polar solvents.

-

Storage: Should be stored in a cool, dark place, away from heat sources and direct sunlight to prevent premature decomposition. Refrigeration is recommended for long-term storage.

-

Safety: Azo compounds can be thermally unstable and should be handled with care. Avoid heating the solid material directly. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Estimated Decomposition Kinetics

The key parameter for a thermal initiator is its decomposition rate, often expressed as the 10-hour half-life temperature (T1/2, 10h). This is the temperature at which half of the initiator will decompose in 10 hours. For many aliphatic azo compounds, this temperature ranges from 60°C to 100°C. For the purpose of these protocols, we will estimate the 10-hour half-life temperature of this compound to be approximately 80°C. This is a crucial parameter to consider when selecting the polymerization temperature. A higher temperature will lead to a faster initiation rate.

Data Presentation

The following tables present generalized data trends expected in free radical polymerization. The values are illustrative and should be experimentally determined for this compound.

Table 1: Effect of Initiator Concentration on Polymer Molecular Weight and Polydispersity Index (PDI)

Monomer: Styrene, Solvent: Toluene, Temperature: 80°C, Time: 24 hours

| Initiator Concentration (mol/L) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| 0.005 | 150,000 | 300,000 | 2.0 |

| 0.010 | 100,000 | 210,000 | 2.1 |

| 0.020 | 70,000 | 150,000 | 2.1 |

| 0.050 | 40,000 | 90,000 | 2.2 |

Note: Increasing the initiator concentration generally leads to a lower molecular weight polymer as more polymer chains are initiated simultaneously.[6][7][8]

Table 2: Effect of Polymerization Temperature on Monomer Conversion

Monomer: Methyl Methacrylate, Solvent: Toluene, Initiator Concentration: 0.01 mol/L, Time: 12 hours

| Temperature (°C) | Monomer Conversion (%) |

| 70 | 45 |

| 80 | 75 |

| 90 | 90 |

| 100 | >95 |

Note: Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate and higher monomer conversion in a given time.

Experimental Protocols

The following are generalized protocols for solution and bulk polymerization. These should be adapted based on the specific monomer and desired polymer characteristics.

Protocol 1: Solution Polymerization of Styrene

This protocol describes the synthesis of polystyrene in toluene.

Materials:

-

Styrene (freshly distilled to remove inhibitor)

-

This compound

-

Toluene (anhydrous)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath with temperature controller

Procedure:

-

In a Schlenk flask, dissolve the desired amount of this compound in toluene. For example, for a 0.01 M solution, use 0.01 moles of initiator per liter of toluene.

-

Add the distilled styrene monomer to the flask. A typical monomer concentration is in the range of 1-4 M.

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes, or by performing three freeze-pump-thaw cycles.[9]

-

Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 80°C).

-

Stir the reaction mixture for the desired period (e.g., 24 hours). The viscosity of the solution will increase as the polymerization proceeds.

-

To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.